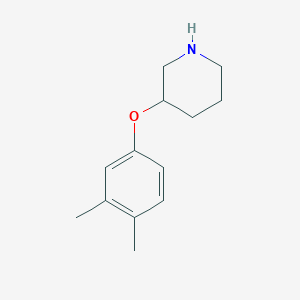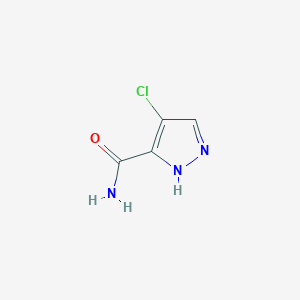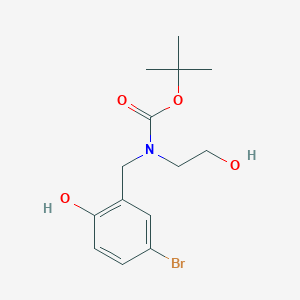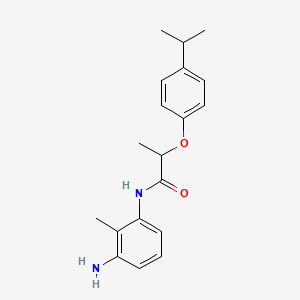
3-(3,4-Dimethylphenoxy)piperidin
Übersicht
Beschreibung
“3-(3,4-Dimethylphenoxy)piperidine” is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 . It has gained significant attention in the fields of research and industry due to its numerous potential applications.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .
Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical form of “3-(3,4-Dimethylphenoxy)piperidine” is oil . It has a molecular weight of 205.3 .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Piperidinderivate, einschließlich Verbindungen wie 3-(3,4-Dimethylphenoxy)piperidin, werden oft auf ihre pharmakologischen Eigenschaften untersucht. Sie können als Schlüsselintermediate bei der Synthese verschiedener Pharmakophore dienen, bei denen es sich um Moleküle handelt, die an bestimmte biologische Ziele binden, um eine therapeutische Wirkung zu erzielen. Diese Verbindungen wurden auf ihre potenzielle Verwendung bei der Behandlung von Erkrankungen wie Krebs, Virusinfektionen, Malaria, mikrobiellen Infektionen, Pilzinfektionen, Bluthochdruck, Schmerzen, Entzündungen, Alzheimer-Krankheit und psychiatrischen Störungen untersucht .
Arzneimittelforschung
In der Arzneimittelforschung ist der Piperidinrest ein häufiges Merkmal vieler Arzneimittelmoleküle aufgrund seiner Vielseitigkeit und der pharmakokinetischen Vorteile, die er bietet. Das Vorhandensein eines Piperidinrings kann die Fähigkeit des Moleküls beeinflussen, biologische Barrieren zu überwinden, seine metabolische Stabilität und seine Bindungsaffinität zu Zielmolekülen. Forscher können den Piperidinring mit verschiedenen Substituenten wie 3-(3,4-Dimethylphenoxy) modifizieren, um diese Eigenschaften für eine optimale Arzneimittelleistung feinabzustimmen .
Organische Synthese
Piperidinderivate sind auch in der organischen Synthese wertvoll. Sie können als Katalysatoren oder Intermediate bei der Bildung komplexer organischer Moleküle dienen. Die einzigartige Reaktivität des Piperidinrings ermöglicht es ihm, an verschiedenen intra- und intermolekularen Reaktionen teilzunehmen, was zur Bildung verschiedener Strukturen wie substituierter Piperidine, Spiropiperidine, kondensierter Piperidine und Piperidinone führt .
Wirkmechanismus
Target of Action
3-(3,4-Dimethylphenoxy)piperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives are used as the starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3,4-Dimethylphenoxy)piperidine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 3-(3,4-Dimethylphenoxy)piperidine is that it is relatively easy to synthesize, and it can be obtained in a pure form. It is also relatively stable and has a low toxicity, which makes it safe to handle in the laboratory. One of the main limitations of using 3-(3,4-Dimethylphenoxy)piperidine is that its mechanism of action is not well understood, which makes it difficult to predict the effects of its use in laboratory experiments.
Zukünftige Richtungen
The use of 3-(3,4-Dimethylphenoxy)piperidine in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is the use of 3-(3,4-Dimethylphenoxy)piperidine in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and other biologically active compounds. Another potential future direction is the use of 3-(3,4-Dimethylphenoxy)piperidine in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research into the mechanism of action of 3-(3,4-Dimethylphenoxy)piperidine could lead to a better understanding of its effects on the body, and this could lead to new and improved treatments for a range of diseases and conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYYILFLICKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663032 | |
| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946725-92-4 | |
| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)
![N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine](/img/structure/B1388687.png)



![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)

![1-isobutyl-7-methyl-5-(piperidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388697.png)

![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)
![Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1388701.png)


